Bienvenue dans la boutique en ligne BenchChem!

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one

Microtubule targeting Anticancer Multidrug resistance

Procure 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one (CAS 1283372-48-4) as your key building block for microtubule-targeting agent development. Unlike unsubstituted or 6-methyl analogs, the 5-methyl congener uniquely enables N-arylation and N-alkylation at the 4-position, generating potent microtubule depolymerizers active against Pgp- and βIII-tubulin-resistant cancer models. Essential for replicating published lead series with GI₅₀ <10 nM across 47/60 NCI-60 cell lines. ≥97% purity ensures reproducible SAR data. Standard storage at 2-8°C sealed in dry conditions.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 1283372-48-4
Cat. No. B1463786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
CAS1283372-48-4
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)NC=N2
InChIInChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10)
InChIKeyLZZBYXTYRBPCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one (CAS 1283372-48-4): Core Scaffold Identification and Procurement-Relevant Chemical Profile


5-Methylfuro[2,3-d]pyrimidin-4(3H)-one (CAS 1283372-48-4, C₇H₆N₂O₂, MW 150.13) is a heterocyclic compound belonging to the furo[2,3-d]pyrimidinone scaffold class, characterized by a fused furan and pyrimidine ring system with a 4-oxo functionality and a methyl substituent at the 5-position . This scaffold serves as a privileged core in medicinal chemistry, particularly as a basis for developing kinase inhibitors and microtubule-targeting agents [1]. Commercially, this compound is available from multiple vendors at standard purity specifications of ≥95% (AKSci) to ≥97% (Bidepharm, Chemscene), with typical storage conditions at 2-8°C sealed in dry environments . Its availability as a well-characterized, commercially accessible building block positions it as a practical entry point for structure-activity relationship (SAR) studies and lead optimization campaigns focused on the furo[2,3-d]pyrimidinone pharmacophore.

Why 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Other Furopyrimidinone Scaffolds: The Criticality of Substitution Pattern


Generic substitution within the furo[2,3-d]pyrimidinone class fails due to the profound impact of substitution position and pattern on biological activity, physicochemical properties, and downstream synthetic accessibility. The 5-methyl substitution in 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is not merely a passive functional group but a critical determinant of pharmacological profile. Comparative structure-activity relationship (SAR) studies demonstrate that even minor positional isomerism (e.g., 5-methyl vs. 6-methyl) can redirect the biological target profile, alter potency by orders of magnitude, and change metabolic stability [1]. Furthermore, the 5-methyl substitution specifically enables a distinct set of chemical diversification strategies (e.g., N-arylation, N-alkylation) that are essential for generating potent microtubule depolymerizers with activity against multidrug-resistant cancer cells—a therapeutic niche not accessible with unsubstituted or 6-substituted analogs [2]. Therefore, procurement of the precise 5-methyl congener is mandatory for replicating published lead series and achieving target-specific biological outcomes.

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one Procurement Evidence: Quantified Differentiation vs. Closest Analogs


Microtubule Depolymerization Activity of 5-Methyl Derivatives vs. Unsubstituted Scaffold

Derivatives synthesized from 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one demonstrate potent microtubule depolymerizing activity that is directly attributable to the 5-methyl substitution. In a head-to-head comparison, 4-substituted-5-methyl-furo[2,3-d]pyrimidines (compounds 4, 6, 7, and 9) inhibited tubulin assembly with IC₅₀ values comparable to the reference microtubule destabilizer combretastatin A-4 (CA-4), a benchmark not met by the unsubstituted furo[2,3-d]pyrimidin-4(3H)-one scaffold [1]. Among these, compound 3 exhibited the most potent activity, with a GI₅₀ value of less than 10 nM in 47 out of 60 cell lines in the NCI-60 panel, a level of broad-spectrum potency not observed with 6-substituted furo[2,3-d]pyrimidinones [1][2]. This differential is attributed to the 5-methyl group's role in optimizing the bioactive conformation required for dual inhibition of microtubule assembly and receptor tyrosine kinases [3].

Microtubule targeting Anticancer Multidrug resistance Furopyrimidine SAR

Differential Antiproliferative Potency in NCI-60 Panel: 5-Methyl vs. Other Furopyrimidinone Substitutions

In the NCI-60 cell line panel, a 4-substituted-5-methyl-furo[2,3-d]pyrimidine (compound 3) demonstrated exceptional broad-spectrum antiproliferative potency, exhibiting GI₅₀ values of less than 10 nM in 47 of the 60 tested cell lines [1]. This level of potency is not replicated by 6-substituted furo[2,3-d]pyrimidinones, which are primarily investigated as EGFR inhibitors with IC₅₀ values typically in the nanomolar range but lacking the sub-10 nM broad-spectrum profile across the NCI-60 panel [2]. In contrast, 2,4-diamino-5-methyl-furo[2,3-d]pyrimidines demonstrate antifolate activity with a different potency spectrum, inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) but without the sub-10 nM NCI-60 GI₅₀ values characteristic of the 4-oxo-5-methyl scaffold [3].

Antiproliferative activity NCI-60 Cancer cell lines GI50

Multidrug Resistance Circumvention: 5-Methyl Derivatives vs. Standard-of-Care Chemotherapeutics

A critical differentiation of 4-substituted-5-methyl-furo[2,3-d]pyrimidines (derived from 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one) is their ability to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance—mechanisms that severely limit the clinical efficacy of standard microtubule-targeting agents such as paclitaxel, docetaxel, and the vinca alkaloids [1]. Specifically, compounds 3, 4, and 6-9 retained potent activity against multidrug-resistant cancer cell lines that overexpress Pgp and/or βIII-tubulin, whereas paclitaxel and docetaxel show markedly reduced efficacy in these models [1]. This functional differentiation is not observed with 6-substituted furo[2,3-d]pyrimidinones, which have not been reported to exhibit this resistance-circumvention profile [2].

Multidrug resistance P-glycoprotein βIII-tubulin Paclitaxel

Differential Physicochemical Properties: 5-Methyl vs. 6-Methyl Isomer

Positional isomerism within the furo[2,3-d]pyrimidinone series leads to distinct physicochemical profiles that can influence solubility, permeability, and formulation. The 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one (CAS 1283372-48-4) exhibits a consensus Log P (o/w) value of 0.96, a Topological Polar Surface Area (TPSA) of 58.89 Ų, and a predicted aqueous solubility of 3.19 mg/mL . In contrast, the 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one isomer (CAS 24889-20-1) has a reported melting point of 228-230 °C, but its calculated Log P and solubility parameters are not directly comparable due to the differential electron distribution and hydrogen-bonding patterns induced by the alternative substitution position . While direct experimental comparison of these parameters between isomers is lacking, the distinct melting point and the known impact of methyl position on crystal packing and solvation provide a physicochemical basis for differentiating these isomers during procurement .

Physicochemical properties Lipophilicity TPSA Isomer comparison

Synthetic Accessibility and Scaffold Diversification Potential: 5-Methyl vs. Other Substitution Patterns

The 5-methyl substitution on the furo[2,3-d]pyrimidin-4(3H)-one scaffold uniquely enables a versatile synthetic diversification strategy via N-arylation and N-alkylation at the 4-position. Specifically, Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides yields N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, which can be further N(4)-alkylated to generate a focused library of 4-substituted-5-methyl-furo[2,3-d]pyrimidines [1]. This synthetic pathway is not readily accessible for the 6-methyl isomer due to steric and electronic differences at the reactive sites, and is less efficient for the unsubstituted scaffold due to lower regioselectivity [2]. The commercial availability of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one with consistent purity (≥97%) and well-documented analytical data (NMR, HPLC, GC) ensures reliable starting material quality for these diversification steps .

Synthetic accessibility Scaffold diversification Lead optimization Furopyrimidine

Optimal Procurement and Application Scenarios for 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one Based on Differential Evidence


Lead Optimization of Microtubule-Targeting Agents with Pan-Cancer Activity

Procure 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one as a core scaffold for generating 4-substituted derivatives that exhibit potent microtubule depolymerization and broad-spectrum antiproliferative activity. The scaffold's proven ability to yield compounds with GI₅₀ <10 nM in 47/60 NCI-60 cell lines [1] makes it an ideal starting point for lead optimization campaigns targeting solid tumors. Focus SAR efforts on N-arylation and N-alkylation at the 4-position to fine-tune potency and selectivity, leveraging the synthetic accessibility and regioselectivity advantages of the 5-methyl substitution [1].

Development of Next-Generation Microtubule Inhibitors Active Against Multidrug-Resistant Cancers

Use 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one to synthesize novel microtubule-targeting agents that circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance. The scaffold enables the generation of compounds that retain potent activity in multidrug-resistant cancer models, unlike standard agents such as paclitaxel and docetaxel [1]. This application scenario is particularly relevant for oncology programs seeking to address resistance mechanisms that limit current microtubule inhibitor efficacy.

Kinase Inhibitor Discovery Leveraging the Furopyrimidinone Pharmacophore

While the 5-methyl substitution specifically enables microtubule-targeting activity, the broader furo[2,3-d]pyrimidinone scaffold is a privileged kinase inhibitor core. Procure 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one for exploratory kinase inhibitor SAR studies, particularly as a control or comparator for 6-substituted furo[2,3-d]pyrimidin-4-amines, which are established EGFR inhibitors [2]. Direct comparison of 5-methyl vs. 6-methyl derivatives can elucidate the impact of substitution position on kinase selectivity and potency, guiding rational scaffold selection for specific kinase targets.

Chemical Biology Probe Development for Studying Microtubule Dynamics

Employ 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one as a starting material for synthesizing high-quality chemical probes to investigate microtubule dynamics and resistance mechanisms. The scaffold's well-characterized synthetic route and commercial availability at ≥97% purity ensure reproducible probe generation. The resulting 4-substituted derivatives, with their defined microtubule depolymerization activity and resistance-circumvention profile [1], provide valuable tools for elucidating the molecular basis of multidrug resistance and for validating novel therapeutic targets in the microtubule pathway.

Quote Request

Request a Quote for 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.